tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
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Overview
Description
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical applications. The compound features a cyclohexyl ring with an aminomethyl group and a t-butyl carbamate group attached, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of cis-3-(aminomethyl)cyclohexanol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Amines
Substitution: Various substituted carbamates and amines
Scientific Research Applications
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl carbazate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is unique due to its cis-3-(aminomethyl)cyclohexyl moiety, which imparts specific stereochemical properties and reactivity. Compared to other carbamates, it offers distinct advantages in terms of selectivity and stability in chemical reactions .
Properties
CAS No. |
347186-41-8 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
OJNXXJZVUYXMLE-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN |
solubility |
not available |
Origin of Product |
United States |
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